molecular formula C32H31FN2O4 B4595466 7-(3,4-dimethoxyphenyl)-4-(3-fluorophenyl)-2-methyl-N-(4-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide

7-(3,4-dimethoxyphenyl)-4-(3-fluorophenyl)-2-methyl-N-(4-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide

Cat. No.: B4595466
M. Wt: 526.6 g/mol
InChI Key: XZKJPCMGDFFRMT-UHFFFAOYSA-N
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Description

7-(3,4-dimethoxyphenyl)-4-(3-fluorophenyl)-2-methyl-N-(4-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide is a complex organic compound that belongs to the class of hexahydroquinolines. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, featuring multiple aromatic rings and functional groups, makes it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(3,4-dimethoxyphenyl)-4-(3-fluorophenyl)-2-methyl-N-(4-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of appropriate aromatic aldehydes with cyclic ketones in the presence of a catalyst, followed by further functionalization steps to introduce the desired substituents. Reaction conditions often involve the use of solvents like ethanol or methanol, and catalysts such as piperidine or pyridine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-pressure and high-temperature conditions may also be employed to accelerate the reactions and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

7-(3,4-dimethoxyphenyl)-4-(3-fluorophenyl)-2-methyl-N-(4-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert ketone groups to alcohols or to reduce aromatic rings.

    Substitution: Electrophilic and nucleophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions may vary but often involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction could produce alcohols or fully saturated rings. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potentially different biological activities.

Scientific Research Applications

7-(3,4-dimethoxyphenyl)-4-(3-fluorophenyl)-2-methyl-N-(4-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: The compound’s biological activity makes it a candidate for studying cellular processes and interactions with biological macromolecules.

    Medicine: Due to its potential therapeutic properties, it is investigated for use in drug development, particularly for conditions like cancer, inflammation, and neurological disorders.

    Industry: The compound’s unique properties may be exploited in the development of new materials, such as polymers or coatings with specific functionalities.

Mechanism of Action

The mechanism of action of 7-(3,4-dimethoxyphenyl)-4-(3-fluorophenyl)-2-methyl-N-(4-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, or other proteins that play crucial roles in cellular signaling pathways. By binding to these targets, the compound can modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific context and application being studied.

Comparison with Similar Compounds

Similar Compounds

  • 7-(3,4-dimethoxyphenyl)-4-(3-chlorophenyl)-2-methyl-N-(4-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide
  • 7-(3,4-dimethoxyphenyl)-4-(3-bromophenyl)-2-methyl-N-(4-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide
  • 7-(3,4-dimethoxyphenyl)-4-(3-iodophenyl)-2-methyl-N-(4-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide

Uniqueness

The uniqueness of 7-(3,4-dimethoxyphenyl)-4-(3-fluorophenyl)-2-methyl-N-(4-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide lies in its specific combination of substituents, which confer distinct chemical and biological properties. The presence of the fluorine atom, for example, can significantly influence the compound’s reactivity and interaction with biological targets, making it a valuable subject for further research and development.

Properties

IUPAC Name

7-(3,4-dimethoxyphenyl)-4-(3-fluorophenyl)-2-methyl-N-(4-methylphenyl)-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H31FN2O4/c1-18-8-11-24(12-9-18)35-32(37)29-19(2)34-25-15-22(20-10-13-27(38-3)28(17-20)39-4)16-26(36)31(25)30(29)21-6-5-7-23(33)14-21/h5-14,17,22,30,34H,15-16H2,1-4H3,(H,35,37)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZKJPCMGDFFRMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=C(NC3=C(C2C4=CC(=CC=C4)F)C(=O)CC(C3)C5=CC(=C(C=C5)OC)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H31FN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

526.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
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7-(3,4-dimethoxyphenyl)-4-(3-fluorophenyl)-2-methyl-N-(4-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide
Reactant of Route 2
Reactant of Route 2
7-(3,4-dimethoxyphenyl)-4-(3-fluorophenyl)-2-methyl-N-(4-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide

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